molecular formula C20H18ClN3O2 B11352606 [4-(3-Chlorophenyl)piperazin-1-yl](5-phenyl-1,2-oxazol-3-yl)methanone

[4-(3-Chlorophenyl)piperazin-1-yl](5-phenyl-1,2-oxazol-3-yl)methanone

Cat. No.: B11352606
M. Wt: 367.8 g/mol
InChI Key: KNKIGYPYEVXICW-UHFFFAOYSA-N
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Description

1-(3-CHLOROPHENYL)-4-(5-PHENYL-1,2-OXAZOLE-3-CARBONYL)PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-CHLOROPHENYL)-4-(5-PHENYL-1,2-OXAZOLE-3-CARBONYL)PIPERAZINE typically involves multi-step organic reactions. One common method includes:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the piperazine ring: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced to the oxazole derivative.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-CHLOROPHENYL)-4-(5-PHENYL-1,2-OXAZOLE-3-CARBONYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, alkyl halides, or nitrating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.

    Industry: Used in the development of new materials or as a chemical intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(3-CHLOROPHENYL)-4-(5-PHENYL-1,2-OXAZOLE-3-CARBONYL)PIPERAZINE involves its interaction with specific molecular targets. These could include:

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces to modulate cellular responses.

    DNA/RNA: Interacting with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-(3-CHLOROPHENYL)-4-(5-PHENYL-1,2-OXAZOLE-3-CARBONYL)PIPERIDINE: Similar structure but with a piperidine ring instead of piperazine.

    1-(3-CHLOROPHENYL)-4-(5-PHENYL-1,2-OXAZOLE-3-CARBONYL)MORPHOLINE: Contains a morpholine ring instead of piperazine.

Uniqueness

1-(3-CHLOROPHENYL)-4-(5-PHENYL-1,2-OXAZOLE-3-CARBONYL)PIPERAZINE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H18ClN3O2

Molecular Weight

367.8 g/mol

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone

InChI

InChI=1S/C20H18ClN3O2/c21-16-7-4-8-17(13-16)23-9-11-24(12-10-23)20(25)18-14-19(26-22-18)15-5-2-1-3-6-15/h1-8,13-14H,9-12H2

InChI Key

KNKIGYPYEVXICW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=NOC(=C3)C4=CC=CC=C4

Origin of Product

United States

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